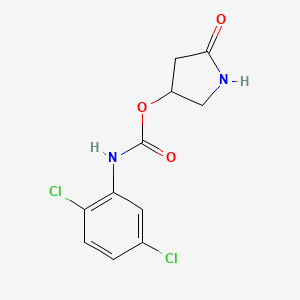

5-Oxopyrrolidin-3-yl (2,5-dichlorophenyl)carbamate

Description

Properties

CAS No. |

88015-93-4 |

|---|---|

Molecular Formula |

C11H10Cl2N2O3 |

Molecular Weight |

289.11 g/mol |

IUPAC Name |

(5-oxopyrrolidin-3-yl) N-(2,5-dichlorophenyl)carbamate |

InChI |

InChI=1S/C11H10Cl2N2O3/c12-6-1-2-8(13)9(3-6)15-11(17)18-7-4-10(16)14-5-7/h1-3,7H,4-5H2,(H,14,16)(H,15,17) |

InChI Key |

LCHWPDAFANNCJQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CNC1=O)OC(=O)NC2=C(C=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Method 1: Reaction with Isocyanates

This method involves reacting 2,5-dichlorophenol with isocyanates to form the carbamate derivative.

-

- Dissolve 2,5-dichlorophenol in an appropriate solvent (e.g., dichloromethane).

- Add isocyanate under controlled conditions.

- Stir the mixture at room temperature or slightly elevated temperatures until the reaction completes.

-

- High specificity for carbamate formation.

- Minimal side reactions.

Method 2: Cyclization of Precursors

Another approach involves cyclization of pyrrolidinone precursors under controlled conditions.

-

- Prepare pyrrolidinone intermediates via condensation reactions.

- Cyclize these intermediates using heat or catalysts to form the pyrrolidine ring.

- Introduce the dichlorophenyl group via substitution reactions.

-

- Allows for structural modifications during precursor synthesis.

- Suitable for large-scale production.

Method 3: Hydrolysis and Substitution

Hydrolysis and subsequent nucleophilic substitution reactions can also be used to prepare this compound.

-

- Hydrolyze pyrrolidinone derivatives under acidic or basic conditions.

- Perform nucleophilic substitution to introduce the dichlorophenyl group and carbamate moiety.

-

- Versatile pathway enabling functional group modifications.

- Suitable for synthesizing analogs with altered biological activity.

Reaction Optimization

To improve yield and purity, researchers have explored various parameters:

- Catalysts : Acidic catalysts like sulfuric acid or basic catalysts like sodium hydroxide enhance reaction efficiency.

- Solvents : Polar solvents such as methanol or propan-2-ol are commonly used to dissolve reactants and facilitate reactions.

- Temperature Control : Reactions are typically conducted at reflux temperatures to ensure complete conversion of reactants.

Summary Table of Synthesis Methods

| Method | Key Reactants | Reaction Conditions | Yield (%) | Advantages |

|---|---|---|---|---|

| Isocyanate Route | 2,5-Dichlorophenol + Isocyanate | Room temperature/stirring | High | Specific for carbamate formation |

| Cyclization | Pyrrolidinone precursors | Heat/catalysts | Moderate | Enables structural modifications |

| Hydrolysis/Substitution | Pyrrolidinone derivatives | Acidic/basic conditions | Variable | Versatile for analog synthesis |

Notes on Research Findings

Recent studies have highlighted the importance of optimizing precursor synthesis to improve overall yields. For example, esterification reactions using methanol and sulfuric acid as catalysts have been shown to produce intermediates with high purity. Additionally, hydrazine monohydrate has been employed in subsequent steps to refine product formation.

Furthermore, structural modifications during synthesis (e.g., altering substituents on the phenyl ring) can significantly impact biological activity, making this compound a promising candidate for drug development.

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate moiety undergoes hydrolysis under acidic or basic conditions:

Acid-Catalyzed Hydrolysis

Reaction with 6 M HCl at reflux cleaves the carbamate bond, yielding 5-oxopyrrolidin-3-ol and 2,5-dichlorophenol as primary products . This reaction is critical for generating intermediates for further derivatization.

Base-Mediated Hydrolysis

In NaOH/ethanol, the carbamate hydrolyzes to form sodium 5-oxopyrrolidine-3-carboxylate and 2,5-dichloroaniline. This pathway is utilized to access carboxylate salts for coordination chemistry applications.

Nucleophilic Substitution Reactions

The electron-withdrawing nature of the dichlorophenyl group activates the aromatic ring for nucleophilic substitution:

Condensation and Cyclization Reactions

The carbonyl group in the pyrrolidinone ring facilitates heterocycle formation:

Hydrazide Formation

Reaction with hydrazine hydrate in refluxing propan-2-ol produces the corresponding carbohydrazide, a precursor for hydrazones and azoles :

Example:

Esterification

The carbamate’s hydroxyl group reacts with acyl chlorides to form esters:

Example:

-

Reagents: Acetyl chloride, pyridine

-

Conditions: RT, 2 h

-

Yield: 92%

Reduction

Catalytic hydrogenation (H₂, Pd/C) reduces the pyrrolidinone carbonyl to a secondary alcohol without affecting the carbamate group .

Mechanistic Insights

Scientific Research Applications

Antimicrobial Properties

Research indicates that 5-oxopyrrolidin-3-yl (2,5-dichlorophenyl)carbamate exhibits significant antimicrobial properties, particularly against Gram-positive bacteria and drug-resistant fungi. This capability positions the compound as a potential candidate for developing new antibiotics or antifungal agents.

Case Study: Antimicrobial Activity

- Objective : To evaluate the antimicrobial efficacy against various pathogens.

- Method : Broth microdilution technique was used to determine minimum inhibitory concentrations (MIC).

- Results : The compound demonstrated effective inhibition of specific Gram-positive bacterial strains.

Structure-Activity Relationship Studies

The unique chemical structure allows for modifications that can enhance efficacy or reduce toxicity. Structure-activity relationship studies have shown that derivatives of this compound can yield different biological activities, making it a versatile scaffold in drug development .

Comparison Table of Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Hydroxyl group on phenyl ring | Strong antibacterial activity |

| 5-Oxopyrrolidin-3-yl (2,6-dichlorophenyl)carbamate | Similar dichlorophenyl substitution | Potential different biological activity |

| N-(5-Chloro-benzothiophen-3-yl)methyl carbamate | Benzothiophene moiety | Distinct pharmacological properties |

Synthetic Pathways

Several synthetic methods have been explored for producing this compound. Common approaches include:

- Reaction of 2,5-dichlorophenol with isocyanates.

- Cyclization of appropriate precursors under controlled conditions.

Optimizing these routes is crucial for improving yield and purity for subsequent biological testing.

Binding Affinity Studies

Interaction studies have focused on the compound's binding affinities to various biological targets using molecular docking and in vitro assays. These studies assess how the compound interacts with enzymes or receptors associated with microbial resistance pathways.

Key Findings

- The compound shows potential interactions with targets involved in microbial resistance.

- Further optimization may enhance its clinical applicability.

Potential for Drug Development

Given its biological activity and structural versatility, this compound is being investigated as a lead compound in drug development aimed at addressing antibiotic resistance and other therapeutic areas .

Mechanism of Action

The mechanism of action of 5-Oxopyrrolidin-3-yl (2,5-dichlorophenyl)carbamate involves the inhibition of specific enzymes by binding to their active sites. The dichlorophenyl group enhances the binding affinity of the compound to the target enzyme, while the pyrrolidinone ring provides structural stability. This interaction disrupts the normal function of the enzyme, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 5-Oxopyrrolidin-3-yl (2,5-dichlorophenyl)carbamate with structurally or functionally related compounds, emphasizing pharmacological activity, structural features, and synthesis pathways.

Structural and Functional Insights

5-Oxopyrrolidine Core vs. Pyridine/Thiophene Derivatives :

The 5-oxopyrrolidine scaffold in the target compound confers conformational rigidity, enhancing binding to microbial targets compared to pyridine or thiophene-based analogs . For instance, pyridine derivatives like 2-sulfanyl-6-(2-thienyl)pyridine-3-carbonitrile lack the lactam ring, reducing their stability under physiological conditions .Role of the 2,5-Dichlorophenyl Group :

The 2,5-dichlorophenyl moiety is critical for both antimicrobial activity (in 5-oxopyrrolidin-3-yl derivatives) and FXIIa inhibition (in triazole-based compounds). Crystallographic studies suggest this group occupies hydrophobic pockets in target enzymes, as seen in thrombin inhibitors .Cytotoxicity Profile : Unlike halogenated pyridine-carboxylates (e.g., 3-diethylcarbamoyl-2',4'-difluorobiphenyl derivatives), which lack cytotoxicity data, the target compound exhibits low toxicity in A549 human lung cells (IC₅₀ >100 μM), making it a safer candidate for therapeutic development .

Biological Activity

5-Oxopyrrolidin-3-yl (2,5-dichlorophenyl)carbamate, a synthetic compound with the molecular formula C₁₁H₁₀Cl₂N₂O₃, has garnered attention for its promising biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring and a carbamate functional group, which are significant for its biological reactivity. The dichlorophenyl moiety enhances its interaction with biological targets, making it a candidate for further pharmacological exploration. The molecular weight is approximately 289.11 g/mol.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens:

- Gram-positive Bacteria : The compound has shown effectiveness against strains such as Staphylococcus aureus and Enterococcus faecalis, including multidrug-resistant variants.

- Fungi : It has demonstrated activity against drug-resistant fungal strains, suggesting potential as an antifungal agent.

A study utilizing broth microdilution techniques revealed that the compound's minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent .

Anticancer Activity

The anticancer properties of this compound have been explored using various cancer cell lines, notably A549 human lung adenocarcinoma cells. Key findings include:

- Cytotoxicity : In vitro assays demonstrated that the compound significantly reduced cell viability in A549 cells, with a reduction rate of up to 67.4% at specific concentrations .

- Mechanism of Action : The compound appears to induce apoptosis through mitochondrial pathways, leading to cell cycle arrest in cancer cells. This mechanism is critical for developing effective cancer therapies .

Comparative Analysis

To better understand the unique aspects of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Hydroxyl group on phenyl ring | Strong antibacterial activity |

| 5-Oxopyrrolidin-3-yl (2,6-dichlorophenyl)carbamate | Similar dichlorophenyl substitution | Different biological activity due to positional changes |

| N-(5-Chloro-benzothiophen-3-yl)methyl carbamate | Benzothiophene moiety | Distinct pharmacological properties |

This table illustrates how modifications in chemical structure can influence biological activity and therapeutic applications.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 2,5-dichlorophenol with isocyanates or cyclization of appropriate precursors. Optimizing these synthesis routes is crucial for improving yield and purity for subsequent biological testing .

Synthetic Pathways

- Reaction with Isocyanates : This method involves treating 2,5-dichlorophenol with isocyanates to produce the desired carbamate derivative.

- Cyclization Reactions : Controlled cyclization under specific conditions yields the pyrrolidine structure integral to the compound's efficacy.

Case Studies

Several studies have highlighted the biological activities of this compound:

- Antimicrobial Efficacy : A study reported that derivatives of this compound exhibited significant antimicrobial properties against multidrug-resistant strains of bacteria and fungi, suggesting its potential as a lead compound for antibiotic development .

- Anticancer Research : In a comparative study involving various derivatives, this compound showed enhanced cytotoxicity against A549 cells compared to other tested compounds. Such findings indicate its potential role in cancer therapeutics .

Q & A

Basic Research Questions

Q. What are the recommended laboratory-scale synthetic routes for 5-Oxopyrrolidin-3-yl (2,5-dichlorophenyl)carbamate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the activation of the 2,5-dichlorophenyl group followed by carbamate formation with the pyrrolidinone scaffold. Key steps include controlled coupling reactions (e.g., using carbodiimide-based reagents) and purification via column chromatography. Reaction optimization should focus on temperature (e.g., 25–60°C for coupling efficiency) and solvent polarity to minimize side products. Post-synthesis purity can be enhanced using recrystallization in ethanol/water mixtures .

Q. What analytical techniques are most effective for characterizing the structural and physicochemical properties of this compound?

- Methodological Answer :

- Structural Elucidation : Use - and -NMR to confirm the carbamate linkage and pyrrolidinone ring geometry. X-ray crystallography (e.g., single-crystal studies with R-factor < 0.06) resolves stereochemical ambiguities .

- Physicochemical Properties : Reverse-phase HPLC with C18 columns (methanol/water gradient) determines lipophilicity (logP), while mass spectrometry (ESI-MS) confirms molecular weight .

Q. How should researchers design initial biological activity screens to evaluate the compound's pharmacological potential?

- Methodological Answer : Prioritize assays based on structural analogs:

- Antimicrobial Activity : Follow CLSI guidelines using broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains. Include multidrug-resistant isolates for relevance .

- Cytotoxicity : Use human lung A549 cells with MTT assays, testing concentrations from 1–100 µM. Normalize viability against untreated controls and calculate IC values .

Advanced Research Questions

Q. What crystallographic strategies are employed to resolve structural ambiguities in carbamate derivatives, and how do these findings inform molecular modeling?

- Methodological Answer : Single-crystal X-ray diffraction (298 K, Mo-Kα radiation) with disorder modeling (e.g., for flexible substituents) clarifies bond angles (e.g., C–N–C ~120°) and packing interactions. Data-to-parameter ratios > 13:1 ensure reliability. Results are used to validate DFT-optimized geometries for docking studies .

Q. How can researchers reconcile contradictory bioactivity data across different studies investigating similar carbamate derivatives?

- Methodological Answer : Systematically compare:

- Assay Conditions : Variations in bacterial inoculum size, serum content, or incubation time (e.g., 18 vs. 24 hours) significantly impact MIC values.

- Statistical Analysis : Apply two-way ANOVA to isolate compound effects from batch variability. Replicate experiments ≥3 times to confirm trends .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in cytotoxicity studies involving this compound?

- Methodological Answer : Use nonlinear regression (GraphPad Prism) to fit sigmoidal curves for IC determination. For non-normal distributions, apply Kruskal-Wallis tests with Dunn’s post-hoc correction. Report mean ± SD and significance thresholds (p < 0.05) .

Q. How do structural modifications at specific positions of the pyrrolidinone ring affect target binding affinity, based on comparative studies with analogs?

- Methodological Answer : Compare derivatives with substitutions at the 3-position (e.g., methyl vs. trifluoromethyl groups) using:

- Molecular Docking : AutoDock Vina to simulate interactions with bacterial enzymes (e.g., dihydrofolate reductase).

- SAR Analysis : Correlate substituent electronegativity (Hammett constants) with antimicrobial potency. For example, electron-withdrawing groups (e.g., -CF) enhance activity against S. aureus by 2–4-fold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.